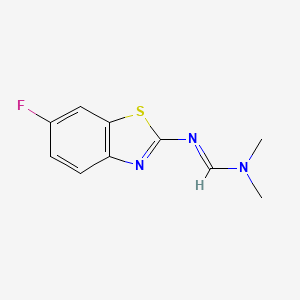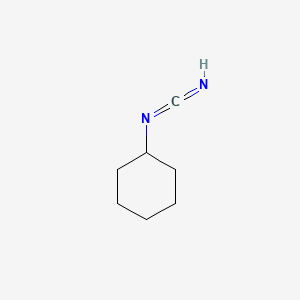
N-Cyclohexylcarbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexylcarbodiimide is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids .
Vorbereitungsmethoden
N-Cyclohexylcarbodiimide can be synthesized through several methods:
Decarboxylation of Cyclohexyl Isocyanate: This method uses phosphine oxides as a catalyst to decarboxylate cyclohexyl isocyanate, producing this compound and carbon dioxide.
Coupling of Cyclohexyl Amine and Cyclohexyl Isocyanide: This method involves the use of palladium acetate, iodine, and oxygen to couple cyclohexyl amine and cyclohexyl isocyanide, yielding this compound.
Phase Transfer Catalysis: Dicyclohexylurea is reacted with arenesulfonyl chloride and potassium carbonate in toluene, in the presence of benzyl triethylammonium chloride, to produce this compound.
Analyse Chemischer Reaktionen
N-Cyclohexylcarbodiimide undergoes various chemical reactions:
Coupling Reactions: It is widely used in peptide synthesis to couple amino acids.
Esterification: It can be used to promote the esterification of carboxylic acids with alcohols, forming esters.
Dehydration Reactions: This compound acts as a dehydrating agent in the synthesis of amides, ketones, and nitriles.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexylcarbodiimide has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N-Cyclohexylcarbodiimide involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The compound forms an O-acylisourea intermediate, which is then aminolyzed to produce the desired peptide . This mechanism is crucial in peptide synthesis, where precise control over the formation of peptide bonds is required.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide:
N,N’-Diisopropylcarbodiimide: This compound is similar in its use as a coupling agent but has different solubility and reactivity properties.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: Commonly used in aqueous solutions, this compound is preferred for certain biological applications due to its water solubility.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
18428-28-9 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
InChI |
InChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2 |
InChI-Schlüssel |
PBMIETCUUSQZCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


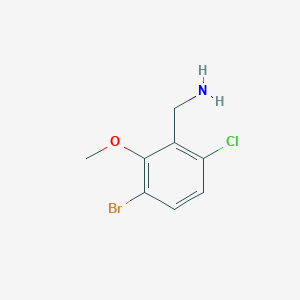

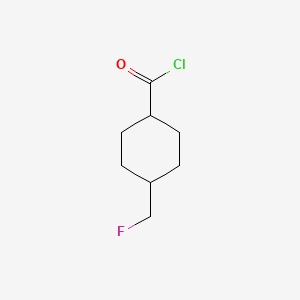
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
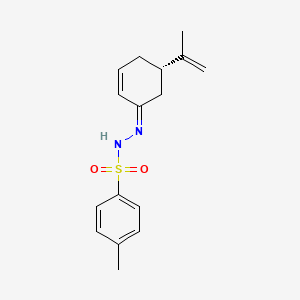
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
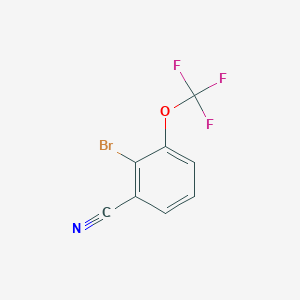

![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

